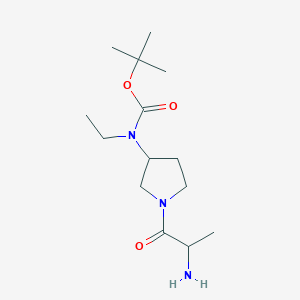
24xi-Ethylcholesterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24xi-Ethylcholesterol is a sterol compound structurally similar to cholesterol. It is characterized by the presence of an ethyl group at the 24th carbon position. This modification imparts unique properties to the molecule, distinguishing it from other sterols. Sterols, including this compound, play crucial roles in cellular processes, including membrane structure and function, signaling pathways, and cholesterol homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 24xi-Ethylcholesterol typically involves the modification of cholesterol or other sterol precursors. One common method is the alkylation of cholesterol at the 24th carbon position using ethylating agents under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to produce the desired sterol through fermentation processes. The production process involves optimizing growth conditions, nutrient supply, and extraction methods to maximize yield and purity.
化学反応の分析
Types of Reactions: 24xi-Ethylcholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysterols, which are important in regulating cholesterol metabolism.
Reduction: Reduction reactions can modify the sterol ring structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxysterols such as 24xi-hydroxyethylcholesterol.
Reduction: Reduced sterols with modified ring structures.
Substitution: Sterol derivatives with various functional groups.
科学的研究の応用
24xi-Ethylcholesterol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sterol derivatives and as a model compound in studying sterol chemistry.
Biology: The compound is studied for its role in cellular processes, including membrane dynamics and signaling pathways.
Medicine: Research explores its potential in treating cholesterol-related disorders and its effects on cholesterol metabolism.
Industry: It is used in the production of sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
作用機序
24xi-Ethylcholesterol exerts its effects through several mechanisms:
Cholesterol Homeostasis: It regulates cholesterol levels by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Membrane Structure: The compound integrates into cell membranes, affecting their fluidity and function.
Signaling Pathways: It interacts with receptors and signaling molecules, influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes like HMG-CoA reductase and cholesterol oxidase.
Receptors: Binds to receptors such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).
Pathways: Modulates pathways involved in lipid metabolism and inflammatory responses.
類似化合物との比較
Cholesterol: The primary sterol in animal cells, essential for membrane structure and precursor for steroid hormones.
24xi-Methylcholesterol: Similar to 24xi-Ethylcholesterol but with a methyl group at the 24th position.
24xi-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Uniqueness: this compound is unique due to its ethyl group at the 24th position, which imparts distinct biological activities and chemical properties. This modification affects its interaction with enzymes, receptors, and cellular membranes, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H50O |
|---|---|
分子量 |
414.7 g/mol |
IUPAC名 |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChIキー |
KZJWDPNRJALLNS-LJUWLKIGSA-N |
異性体SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
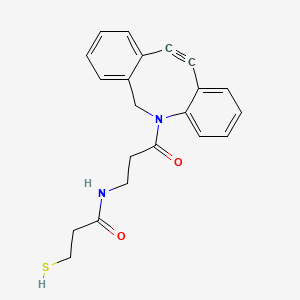
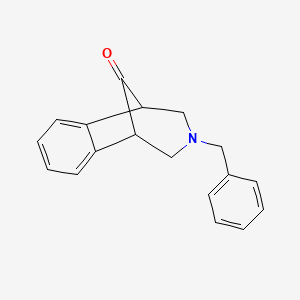
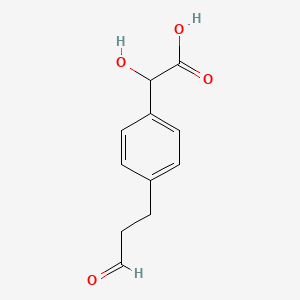
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
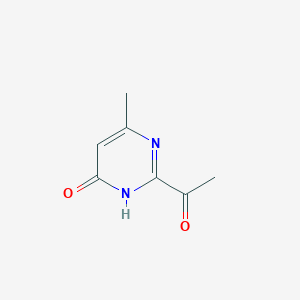

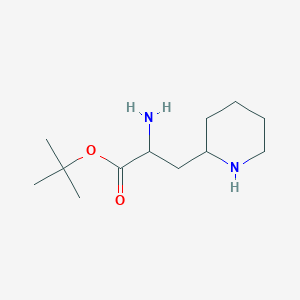
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
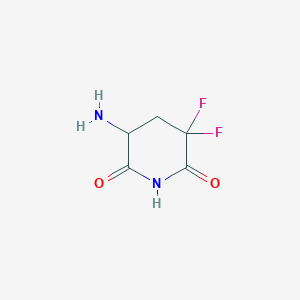
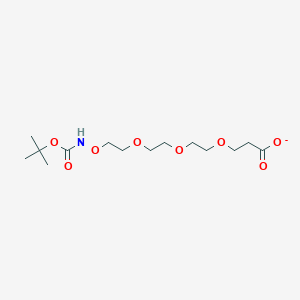
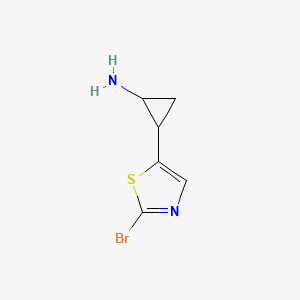
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)
